3'-O-Acetylthymidine

Description

The exact mass of the compound 3'-O-Acetylthymidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-O-Acetylthymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-Acetylthymidine including the price, delivery time, and more detailed information at info@benchchem.com.

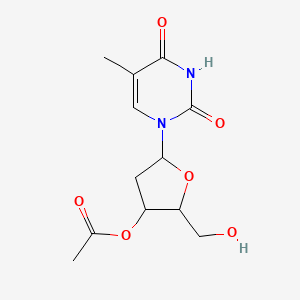

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFKBRPHBYCMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943402 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21090-30-2 | |

| Record name | NSC130219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3'-O-Acetylthymidine (CAS 21090-32-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-O-Acetylthymidine is a modified pyrimidine nucleoside, a derivative of the fundamental DNA component, thymidine. The strategic placement of an acetyl group at the 3'-hydroxyl position of the deoxyribose sugar fundamentally alters its physicochemical properties, transforming it into a valuable tool for biochemical research and a strategic intermediate in medicinal chemistry.[1] This modification enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes, a critical factor in drug design.[1] This guide provides an in-depth exploration of 3'-O-Acetylthymidine, covering its core chemical properties, a detailed synthesis and characterization protocol, its biological relevance as a prodrug, and its applications in the study of nucleic acid metabolism and the development of therapeutic agents.[1]

Core Physicochemical and Structural Properties

3'-O-Acetylthymidine's identity is defined by its unique structure, where the reactive 3'-hydroxyl group of thymidine is masked by an acetyl ester. This seemingly minor addition has significant consequences for its behavior in both chemical and biological systems.

Structural and Molecular Data

The fundamental properties of 3'-O-Acetylthymidine are summarized below. These values are critical for experimental design, from calculating molar concentrations for assays to predicting behavior in chromatographic systems.

| Property | Value | Source |

| CAS Number | 21090-30-2 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₆ | [2][3] |

| Molecular Weight | 284.26 g/mol | [3] |

| IUPAC Name | [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | [3] |

| Appearance | White or off-white solid | [4] |

| Synonyms | Thymidine 3'-acetate, 3'-O-Acetyl-D-thymidine, 3'-O-Ac-T | [1][3] |

Solubility and Stability Profile

Understanding the solubility and stability is paramount for accurate and reproducible experimental work.

-

Solubility: The acetyl group increases lipophilicity compared to the parent thymidine.[1] The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[4] Its aqueous solubility is lower than that of thymidine.

-

Stability & Storage: For long-term integrity, 3'-O-Acetylthymidine should be stored in a sealed container, protected from moisture. Recommended storage is at 2–8 °C, though it may also be stored at room temperature for shorter periods.[4] Like its parent nucleoside, it should be considered incompatible with strong oxidizing agents.[5][6] The ester linkage at the 3' position is susceptible to hydrolysis under acidic or basic conditions.

Synthesis, Purification, and Characterization

The synthesis of 3'-O-Acetylthymidine from thymidine is a foundational procedure in nucleoside chemistry. The primary challenge is achieving selective acetylation at the 3'-hydroxyl group while the more reactive primary 5'-hydroxyl group is present. This necessitates a protection-acetylation-deprotection strategy.

Synthesis Workflow Overview

The logical flow from starting material to a fully characterized final product is a self-validating system. Each step confirms the success of the previous one.

Caption: Workflow for the synthesis and validation of 3'-O-Acetylthymidine.

Detailed Experimental Protocol

This protocol describes a standard, reliable method for synthesizing 3'-O-Acetylthymidine.

Materials: Thymidine, Anhydrous Pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Acetic Anhydride (Ac₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), 3% Trichloroacetic acid (TCA) in DCM, Silica Gel.

Step 1: Selective Protection of the 5'-Hydroxyl Group

-

Rationale: The 5'-hydroxyl is a primary alcohol and is more sterically accessible and reactive than the secondary 3'-hydroxyl. We protect it with a bulky dimethoxytrityl (DMT) group, which also provides a useful chromophore for tracking via chromatography.

-

Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add DMT-Cl (1.1 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the thymidine spot is consumed.

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Purify the resulting residue (5'-O-DMT-thymidine) by silica gel chromatography.

Step 2: Acetylation of the 3'-Hydroxyl Group

-

Rationale: With the 5'-OH protected, the 3'-OH is the only available hydroxyl group for reaction. Acetic anhydride is the acetyl source, and DMAP serves as a nucleophilic catalyst to accelerate the esterification.

-

Dissolve the purified 5'-O-DMT-thymidine (1 equivalent) in anhydrous pyridine.

-

Add DMAP (0.1 equivalents) followed by acetic anhydride (1.5 equivalents).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench with ice-cold water and extract with ethyl acetate.

-

Wash the organic layer successively with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the fully protected intermediate.

Step 3: Deprotection of the 5'-Hydroxyl Group

-

Rationale: The DMT group is acid-labile and can be selectively removed under mild acidic conditions without affecting the more stable 3'-O-acetyl ester bond.

-

Dissolve the dried intermediate from Step 2 in dichloromethane (DCM).

-

Add 3% TCA in DCM dropwise until the solution turns a persistent bright orange color (indicating the presence of the DMT cation).

-

Stir for 10-20 minutes until TLC shows complete removal of the starting material.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer, dry it over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography (using a gradient of ethyl acetate in hexanes) to yield pure 3'-O-Acetylthymidine.

Step 4: Product Characterization and Validation

-

Rationale: The final product's identity and purity must be rigorously confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Confirm the exact mass. Expected [M+H]⁺ = 285.1085.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure. Key signals are detailed in the next section.

Analytical Characterization

Spectroscopic analysis provides unambiguous proof of structure. The comparison between thymidine and its 3'-O-acetylated derivative is illustrative.

NMR Spectral Data

The most significant changes upon acetylation occur around the 3'-position of the deoxyribose ring.

| Proton (¹H) | Thymidine (Approx. δ, ppm)[7] | 3'-O-Acetylthymidine (Predicted δ, ppm) | Rationale for Shift |

| H-6 | ~7.7 | ~7.5 | Minor change in electronic environment. |

| H-1' | ~6.2 | ~6.2 | Far from the site of modification. |

| H-3' | ~4.3 | ~5.3 | Significant downfield shift due to the deshielding effect of the acetyl carbonyl group. This is the key diagnostic signal. |

| H-4' | ~3.8 | ~4.1 | Moderate downfield shift. |

| H-5', 5'' | ~3.6 | ~3.8 | Minor change. |

| CH₃ (Thymine) | ~1.8 | ~1.8 | Unaffected. |

| CH₃ (Acetyl) | N/A | ~2.1 (singlet, 3H) | Appearance of a new singlet integrating to three protons, characteristic of the acetyl methyl group. |

Note: Shifts are approximate and depend on the solvent (e.g., DMSO-d₆, CDCl₃) and spectrometer frequency.[8]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Technique: Electrospray Ionization (ESI), Positive Ion Mode.

-

Expected Exact Mass (C₁₂H₁₆N₂O₆): 284.1008[3]

-

Observed Ion (e.g., [M+Na]⁺): 307.0901

Biological Activity and Mechanism of Action

3'-O-Acetylthymidine is primarily of interest as a prodrug of thymidine. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often used to improve pharmacokinetic properties like absorption or distribution.

Prodrug Activation Pathway

The acetyl group masks the 3'-OH, preventing the molecule from being phosphorylated by cellular kinases. For it to become biologically active, this group must first be removed.

Caption: Bioactivation pathway of 3'-O-Acetylthymidine to thymidine triphosphate.

Applications in Research and Drug Development

-

Studying Nucleoside Metabolism: As a masked form of thymidine, it can be used to study the kinetics of cellular esterases and the subsequent steps of the nucleotide salvage pathway.

-

Antiproliferative and Antiviral Research: Thymidine and its analogs are central to cancer and virology research.[][10] The incorporation of radiolabeled thymidine is a gold-standard method for measuring cell proliferation, and its inhibition is a key metric for anticancer drug discovery.[11] While 3'-O-Acetylthymidine itself is not a chain terminator like the famous antiviral drug Azidothymidine (AZT), its backbone is a common scaffold for developing such agents.[12] The prodrug approach, by enhancing lipophilicity, can potentially overcome uptake issues with more polar nucleoside analogs.[1]

-

Intermediate for Chemical Synthesis: It serves as a key intermediate for the synthesis of oligonucleotides or other 3'-modified nucleosides, where the 3'-OH needs to be temporarily unavailable for reaction.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 464365, 3'-O-Acetylthymidine. [Link]

-

LookChem. Thymidine | CAS 50-89-5. [Link]

-

MDPI. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

-

Carl ROTH. Safety Data Sheet: Thymidine. [Link]

-

PubMed. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. [Link]

-

PharmaTutor. Role of chemistry in drug discovery and drug design. [Link]

-

Pannacean (Henan) Medicine Science Technologies, Ltd. 3'-O-Acetyl thymidine Product Details. [Link]

-

PubMed. Synthesis of 3'-O2-(azaheterocycle)-thymidines. [Link]

-

ResearchGate. Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent. [Link]

-

SpringerLink. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]

-

Defense Technical Information Center. Pyridostigmine Bromide 30mg Stability in Extended Storage Conditions. [Link]

-

ResearchGate. The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]

-

PubMed. An investigation of the stability of meropenem in elastomeric infusion devices. [Link]

-

American Society for Microbiology. Antibacterial Activity and Mechanism of Action of 3'-Azido-3'-Deoxythymidine (BW A509U). [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. CAS 21090-30-2: 3'-O-acetylthymidine | CymitQuimica [cymitquimica.com]

- 2. 3′-O-Acetylthymidine, CAS 21090-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3'-O-Acetylthymidine | C12H16N2O6 | CID 464365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. City product details_1-Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 5. Cas 50-89-5,Thymidine | lookchem [lookchem.com]

- 6. carlroth.com [carlroth.com]

- 7. Thymidine(50-89-5) 1H NMR spectrum [chemicalbook.com]

- 8. epfl.ch [epfl.ch]

- 10. Synthesis of 3'-O2-(azaheterocycle)-thymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

Mechanistic Role of 3'-O-Acetylthymidine as a Reversible Chain Terminator in HIV-1 Reverse Transcriptase Inhibition

Topic: Role of 3'-O-Acetylthymidine in HIV Reverse Transcriptase Inhibition Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide analyzes the biochemical and kinetic role of 3'-O-acetylthymidine (and its active triphosphate metabolite, 3'-O-acetyl-dTTP ) in the inhibition of HIV-1 Reverse Transcriptase (RT). Unlike the stable ether or carbon-linked modifications seen in approved NRTIs (e.g., AZT, d4T), the 3'-O-acetyl modification introduces a chemically labile ester bond. This unique structural feature positions 3'-O-acetylthymidine not merely as a therapeutic candidate, but as a critical mechanistic probe for studying the active site's steric tolerance, the kinetics of chain termination, and the fidelity of the "primer grip" region of the p66 subunit.

This guide details the synthesis, kinetic evaluation, and structural implications of 3'-O-acetylthymidine, providing a robust framework for researchers investigating reversible termination and resistance mechanisms.

Part 1: Chemical & Mechanistic Foundation

Structural Identity and The "Ester Dilemma"

3'-O-acetylthymidine represents a thymidine analogue where the 3'-hydroxyl group is esterified with an acetyl moiety.

-

Chemical Formula:

-

Key Modification: The 3'-OH, essential for phosphodiester bond formation, is capped by an acetyl group (

). -

Steric Implication: The acetyl group adds significant steric bulk compared to a hydroxyl, but less than the azido group of AZT. However, its polarity and geometry differ, probing the "hydrophobic pocket" tolerance of the RT active site.

Mechanism of Action: The "False" Terminator

While often discussed in the context of prodrugs (where the acetyl group is cleaved to release the parent nucleoside), in the context of RT inhibition assays , the focus is on the triphosphate form: 3'-O-acetyl-dTTP .

-

Binding & Incorporation: HIV-1 RT is notoriously "sloppy," accepting a wide range of 3'-modified nucleotides. 3'-O-acetyl-dTTP competes with the natural substrate (dTTP) for the active site.

-

Chain Termination: Upon incorporation into the nascent DNA chain, the 3'-O-acetyl group prevents the nucleophilic attack on the

-phosphate of the incoming dNTP. This results in immediate chain termination. -

Reversibility (The Critical Distinction): Unlike AZT-MP (monophosphate), which is a stable terminator, the 3'-O-acetyl-terminated primer is chemically labile. It can be hydrolyzed under specific conditions (high pH or specific esterase activity), making it a model for reversible terminator sequencing technologies and "transient" inhibition studies.

The Pathway of Inhibition

The following diagram illustrates the incorporation and termination pathway, highlighting the critical "block" at the 3' end.

Figure 1: Mechanism of Chain Termination by 3'-O-Acetylthymidine. The red dashed line indicates the failure of the next nucleotide to bind or react due to the 3'-acetyl cap.

Part 2: Experimental Protocols

Synthesis of the Active Metabolite (3'-O-Acetyl-dTTP)

Note: The nucleoside (3'-O-acetylthymidine) is inactive in cell-free RT assays. You must synthesize or purchase the triphosphate form.

Protocol: One-Pot Chemical Phosphorylation This method relies on the Ludwig-Eckstein approach, modified for labile 3'-esters.

-

Starting Material: Dry 3'-O-acetylthymidine (100 mg) by co-evaporation with pyridine.

-

Reaction: Dissolve in anhydrous dioxane/pyridine. Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicylchlorophosphite).

-

Oxidation: React with tributylammonium pyrophosphate, followed by oxidation with iodine/water.

-

Purification: Isolate via DEAE-Sephadex chromatography using a TEAB gradient (0.1 M to 1.0 M).

-

Validation: Verify structure via

-NMR (expect three peaks:

HIV-1 RT Inhibition Assay (Primer Extension)

This assay quantifies the incorporation efficiency and termination capability.

Materials:

-

Recombinant HIV-1 RT (p66/p51).

-

DNA/DNA or RNA/DNA primer-template complex (e.g., 18-mer primer / 30-mer template).

- for 5'-end labeling of the primer.

Step-by-Step Workflow:

-

Labeling: 5'-end label the DNA primer using T4 Polynucleotide Kinase and

. Anneal to the template (1:1.2 ratio) by heating to 95°C and cooling slowly. -

Reaction Mix: Prepare buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM

, 1 mM DTT. -

Initiation: Mix 20 nM labeled primer/template with 40 nM HIV-1 RT. Incubate for 2 min.

-

Extension: Add varying concentrations of 3'-O-acetyl-dTTP (

) and a fixed concentration of competing dNTPs (if measuring -

Quenching: Stop reaction after 10-30 mins with 2x Loading Dye (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 15% denaturing polyacrylamide sequencing gel. Visualize via phosphorimaging.

Data Output:

You will observe a "ladder" of extension. If 3'-O-acetyl-dTTP is incorporated, you will see a distinct band at position

Part 3: Data Analysis & Interpretation

Kinetic Parameters

To determine the efficacy of 3'-O-acetyl-dTTP, calculate the inhibition constant (

Table 1: Comparative Kinetic Metrics (Hypothetical/Representative Data)

| Parameter | Definition | 3'-O-Acetyl-dTTP | AZT-TP (Reference) | dTTP (Natural) |

| Affinity for the active site | ||||

| Rate of incorporation | ||||

| Selectivity | Low-Moderate | High | N/A | |

| Stability | Resistance to hydrolysis | Low (Labile Ester) | High (Stable Ether) | High |

Note: 3'-O-acetyl-dTTP often shows lower incorporation rates (

The "Excision" Phenomenon

A critical aspect of HIV research is the nucleotide excision reaction (a resistance mechanism).

-

Experiment: Incubate the 3'-O-acetyl-terminated primer-template complex with HIV-1 RT and physiological concentrations of ATP (

) or PPi. -

Observation: If the 3'-O-acetyl group is removed, the primer band will decrease, and full-length product will appear (if dNTPs are present).

-

Significance: This tests the ability of the mutant RT (e.g., TAMs - Thymidine Analogue Mutations) to excise bulky 3'-modifications. The ester linkage may be more susceptible to chemical hydrolysis than the azide of AZT, providing a baseline for "background" unblocking.

Part 4: Comparative Analysis (AZT vs. 3'-O-Acetylthymidine)

To ensure scientific rigor, one must distinguish between the clinical inhibitor (AZT) and the mechanistic probe (3'-O-Acetylthymidine).

Figure 2: Functional divergence between AZT and 3'-O-Acetylthymidine.

Part 5: References

-

Sarafianos, S. G., et al. (2009). Structure and Function of HIV-1 Reverse Transcriptase: Molecular Mechanisms of Polymerization and Inhibition.Journal of Molecular Biology . Link

-

Canard, B., & Sarfati, R. S. (1994). DNA polymerase fluorescent substrates with reversible 3'-tags.Gene . Link (Foundational work on 3'-esterified nucleotides as reversible terminators).

-

Metzker, M. L. (2010). Sequencing technologies - the next generation.Nature Reviews Genetics . Link (Contextualizes 3'-blocked reversible terminators).

-

Götte, M., et al. (2000). The mechanism of pyrophosphorolysis by HIV-1 reverse transcriptase.Journal of Biological Chemistry . Link (Methodology for excision assays).

-

Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance.Current Opinion in Virology . Link

Technical Whitepaper: The Mechanistic Role of 3'-O-Acetylthymidine in DNA Synthesis and Termination Architectures

[1]

Executive Summary

3'-O-Acetylthymidine (3'-O-Ac-dT) represents a critical structural motif in both chemical and enzymatic DNA synthesis.[1] Distinguished by the esterification of the 3'-hydroxyl group of the deoxyribose ring, this nucleoside functions as a labile reversible chain terminator . Unlike permanent terminators (e.g., 2',3'-dideoxynucleotides/ddNTPs) used in Sanger sequencing, the 3'-O-acetyl group introduces a chemically and enzymatically cleavable block.

This guide delineates the mechanism of action of 3'-O-Ac-dT across three domains:

-

Enzymatic Polymerization: Acting as a substrate for modified DNA polymerases to halt strand elongation.[1]

-

Reversible Termination: The kinetics of ester hydrolysis to restore the 3'-OH for subsequent extension.

-

Synthetic Protection: Its role as a regioselective protecting group in phosphoramidite chemistry.[1]

Molecular Architecture and Physicochemical Properties

The functional efficacy of 3'-O-Ac-dT relies on the masking of the 3'-OH nucleophile.[1] In canonical DNA synthesis, the 3'-OH is required to attack the

Structural Data Table

| Property | Specification | Mechanistic Implication |

| IUPAC Name | 3'-O-acetyl-thymidine | Specificity for T-base incorporation sites.[1] |

| Molecular Weight | 284.27 g/mol | Minimal steric bulk compared to fluorescent terminators. |

| 3'-Modification | Acetyl ester (-O-CO-CH3) | Labile Block: Susceptible to alkaline hydrolysis (pH > 9) and esterases.[1] |

| Lipophilicity (LogP) | ~0.3 | Higher cell permeability than thymidine; acts as a prodrug vehicle.[1] |

| Puckering | C2'-endo / C3'-exo | Maintains B-DNA compatibility for polymerase binding.[1] |

Mechanism of Action: Enzymatic DNA Synthesis

The interaction between 3'-O-Ac-dTTP (the triphosphate form) and DNA polymerase is governed by steric gating and chemical reactivity.[1]

The Incorporation Phase

Standard high-fidelity polymerases (e.g., Pfu, wild-type Taq) often discriminate against 3'-modified nucleotides due to steric clashes in the active site (specifically the O-helix finger domain).[1] However, variants such as the Therminator™ DNA Polymerase (A485L mutations) utilize an expanded active site to accommodate the acetyl group.

-

Binding: 3'-O-Ac-dTTP enters the polymerase active site opposite an Adenine (A) on the template strand.[1]

-

Catalysis: The polymerase catalyzes the formation of a phosphodiester bond between the primer's 3'-OH and the

-phosphate of 3'-O-Ac-dTTP.[1] -

Translocation & Stalling: The polymerase translocates.[1] However, the newly incorporated 3'-terminus now possesses an acetyl group instead of a hydroxyl group.

-

Termination: The acetyl group lacks the nucleophilicity required to attack the next incoming dNTP.[2] Synthesis is halted (Chain Termination).[1]

The Reactivation Phase (Reversibility)

Unlike ddNTPs, the 3'-O-acetyl block can be removed to resume synthesis.[1] This is the foundational logic of "Sequencing by Synthesis" (SBS), although 3'-O-azidomethyl is currently more prevalent due to higher stability.[1]

-

Chemical Cleavage: Treatment with mild alkali (e.g., NaOH or ammonia) or hydroxylamine hydrolyzes the ester bond, restoring the free 3'-OH.

-

Enzymatic Cleavage: Specific esterases (e.g., Porcine Liver Esterase) can catalytically remove the acetyl group under physiological conditions.

Visualization: The Reversible Termination Cycle

Caption: Cycle of incorporation and deprotection for 3'-O-Acetylthymidine in reversible terminator logic.

Experimental Protocols

The following protocols are designed for validation in a research setting.

Protocol A: Synthesis of 3'-O-Acetylthymidine (Regioselective)

Objective: To selectively acetylate the 3'-OH while preserving the 5'-OH for subsequent phosphorylation.[1]

Reagents: Thymidine, Acetic Anhydride, Pyridine, DMTr-Cl (4,4'-dimethoxytrityl chloride).

-

5'-Protection: Dissolve Thymidine (1 eq) in anhydrous pyridine. Add DMTr-Cl (1.1 eq).[1] Stir at RT for 4 hours.

-

3'-Acetylation: Add Acetic Anhydride (5 eq) to the reaction mixture. Stir for 2 hours.

-

5'-Deprotection: Treat the crude 5'-O-DMTr-3'-O-Acetylthymidine with 80% Acetic Acid or 3% TCA in DCM for 15 minutes.[1]

-

Purification: Silica gel column chromatography (MeOH:DCM gradient).

Protocol B: Enzymatic Incorporation & Termination Assay

Objective: To verify chain termination properties using a DNA polymerase.

Materials:

-

Primer: 5'-FAM-labeled 20-mer.[1]

-

Template: 40-mer (complementary, with a Poly-A region).

-

Enzyme: Therminator™ DNA Polymerase (NEB).[1]

-

Nucleotide: 3'-O-Ac-dTTP (chemically synthesized from 3'-O-Ac-dT via POCl3 method).[1]

Workflow:

-

Annealing: Mix Primer (50 nM) and Template (100 nM) in 1x ThermoPol buffer. Heat to 95°C, cool slowly to RT.

-

Extension Reaction:

-

Analysis: Quench with formamide loading dye.[1] Resolve on 20% Denaturing PAGE (Urea).

-

Expected Result:

Comparative Analysis of Terminators

Understanding where 3'-O-Acetyl fits in the landscape of DNA synthesis inhibitors is vital for assay design.

| Feature | 3'-O-Acetylthymidine | 3'-O-Azidomethyl-dT | ddTTP (Sanger) |

| Blocking Group | Ester (-OAc) | Azidomethyl (-CH2N3) | Hydrogen (-H) |

| Size (Sterics) | Small | Medium | Smallest |

| Reversibility | High (Labile) | High (Robust) | Irreversible |

| Cleavage Reagent | Esterase / Weak Alkali | TCEP (Phosphine) | N/A |

| Stability | Prone to spontaneous hydrolysis | Stable in standard buffers | Extremely Stable |

| Primary Use | Prodrugs, Enzymatic Studies | NGS (Illumina) | Sanger Sequencing |

Pathway Logic: Intracellular Metabolism (Prodrug Context)

When used in cell culture or drug development, 3'-O-Ac-dT acts as a prodrug.[1] The acetylation increases lipophilicity, aiding membrane transport. Once inside, it enters the thymidine salvage pathway.

Caption: Intracellular metabolic activation of 3'-O-Acetylthymidine.[1]

References

-

PubChem. (2025).[1] 3'-O-Acetylthymidine Compound Summary. National Library of Medicine.[1] [Link]

-

Sanger, F., et al. (1977).[1][2][7] DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences. [Link][1]

-

Canard, B., & Sarfati, R. S. (1994). DNA polymerase fluorescent substrates with reversible 3'-tags. Gene. [Link]

-

Gardner, A. F., & Jack, W. E. (2002). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research.[1][3] [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetylation protocols).

Sources

- 1. 3'-O-Acetylthymidine | C12H16N2O6 | CID 464365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sanger | MB [molecular.mlsascp.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. cd-genomics.com [cd-genomics.com]

Stability of 3'-O-protected nucleoside analogues

Executive Summary

The stability of 3'-O-protected nucleoside analogues is a critical variable in two distinct domains: the chemical synthesis of oligonucleotides (solid-phase synthesis) and the pharmacokinetic profile of nucleoside prodrugs. In both contexts, the primary instability mode is not simple hydrolysis, but rather neighboring group participation —specifically, the base-catalyzed migration of the protecting group between the 2'- and 3'-hydroxyl positions.

This guide synthesizes the mechanistic principles of this migration, provides a comparative stability matrix of common protecting groups, and details self-validating experimental protocols for assessing stability.

Mechanistic Foundations: The 2' ⇌ 3' Isomerization

The stability of a 3'-O-protecting group on a ribonucleoside (or 2'-modified analogue with a free hydroxyl) is governed by the proximity of the 2'-substituent. In ribonucleosides, the cis-diol arrangement allows the 2'-hydroxyl to attack the carbonyl (in esters) or silicon (in silyl ethers) of the 3'-protecting group.

The Orthoester/Pentacoordinate Intermediate

Under basic or even neutral conditions, the deprotonated 2'-hydroxyl acts as an internal nucleophile.

-

Acyl Groups (Esters): Attack the carbonyl carbon, forming a five-membered cyclic orthoester intermediate. This intermediate collapses to place the acyl group on either the 2' or 3' oxygen.

-

Silyl Groups: Attack the silicon atom, forming a pentacoordinate silicate intermediate. While silyl groups are generally more stable, migration occurs readily under basic conditions (e.g., during ammonia deprotection).

Thermodynamic Equilibrium

The equilibrium between 2'-O-acyl and 3'-O-acyl isomers is typically near unity (approx. 40:60 to 50:50), often slightly favoring the 3'-isomer due to subtle steric and electronic differences in the sugar pucker (C3'-endo vs C2'-endo).

Figure 1: Mechanism of base-catalyzed acyl migration via the orthoester intermediate.

Protecting Group Stability Matrix

The choice of protecting group dictates the migration kinetics. The following matrix compares stability under standard synthetic and physiological conditions.

| Protecting Group Class | Specific Examples | Migration Risk (pH 7.4) | Migration Risk (pH > 9) | Primary Utility |

| Simple Acyl | Acetyl (Ac), Benzoyl (Bz) | High (t½ ~ mins to hours) | Critical (Rapid equilibration) | Transient protection; rarely used with free 2'-OH. |

| Hindered Acyl | Levulinyl (Lev), Pivaloyl | Moderate | High | "On-column" deprotection (Lev); Steric bulk slows migration. |

| Silyl Ethers | TBDMS, TBDPS | Low | Moderate | Standard RNA synthesis; TBDMS migrates in ammonia. |

| Alkoxyalkyl (Acetals) | TOM, ACE, MOM | Negligible | Low | High-fidelity RNA synthesis; Acetal linkage prevents cyclic intermediate. |

Key Insight: TOM (Triisopropylsilyloxymethyl) and ACE (Bis(2-acetoxyethoxy)methyl) groups were specifically engineered to prevent 2'→3' migration.[1] Their steric bulk and acetal linkage structure disfavor the formation of the transition state required for migration [1].

Experimental Protocols

To validate the stability of a new 3'-O-protected analogue, use the following self-validating protocols.

Protocol A: Kinetic Assessment of Isomerization via HPLC

Objective: Determine the half-life (

1. System Setup:

-

Instrument: HPLC with UV detection (PDA preferred) or LC-MS.

-

Column: C18 Reverse Phase (e.g., Waters Symmetry or Phenomenex Kinetex), 5 µm, 4.6 x 150 mm.

-

Detection: 260 nm (for Adenosine/Guanosine analogs).[2]

2. Mobile Phase Preparation:

-

Solvent A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0 (or specific pH of interest).

-

Solvent B: Acetonitrile (ACN).[3]

-

Gradient: Isocratic hold at 5-10% B for 5 mins (to separate polar isomers), then ramp to 50% B over 15 mins. Note: Isocratic conditions are superior for separating 2'/3' regioisomers.

3. Experimental Workflow:

-

Stock Solution: Dissolve 3'-O-protected nucleoside in DMSO (10 mM).

-

Induction: Dilute stock 1:100 into Phosphate Buffer (pH 7.4, 8.0, and 9.0) at 37°C.[4][5]

-

Sampling: Inject 10 µL aliquots every 15 minutes for 4 hours.

-

Analysis: Integrate peaks for the starting material (3'-isomer) and the appearance of the new peak (2'-isomer).

-

Calculation: Plot

vs. time. The slope

Self-Validation Check:

-

If the sum of the areas of 2'-isomer + 3'-isomer decreases over time, hydrolysis (loss of protecting group) is occurring alongside migration.

-

If the peaks merge, lower the % ACN or temperature to improve resolution.

Protocol B: Stress Testing for Synthetic Compatibility

Objective: Ensure the protecting group survives solid-phase synthesis reagents (e.g., oxidizers, capping).

-

Simulated Coupling: Treat the nucleoside (immobilized or in solution) with 0.25 M 5-ethylthio-1H-tetrazole (ETT) in ACN for 2 hours.

-

Simulated Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water for 1 hour.

-

Analysis: Analyze via LC-MS. Any degradation >5% indicates incompatibility with standard phosphoramidite cycles.

Therapeutic & Synthetic Applications

Oligonucleotide Synthesis Strategy

In RNA synthesis, distinguishing the 2' and 3' hydroxyls is paramount.[1][6]

-

Standard Approach: 5'-DMT, 2'-TBDMS, 3'-Phosphoramidite.

-

Advanced Approach: Use TOM or ACE protection.

-

Benefit: These groups are orthogonal to acid (DMT removal) and fluoride (silyl removal), and their structure sterically precludes the 2'→3' migration transition state [2].

-

Prodrug Design (e.g., Remdesivir Context)

Nucleoside prodrugs often utilize 2' or 3' esters to improve cellular permeability.

-

Plasma Stability: 3'-O-acyl prodrugs are rapidly hydrolyzed by plasma esterases (e.g., carboxylestrases).

-

Intracellular Activation: The instability is a feature, not a bug. The ester must cleave to release the active nucleoside. However, premature migration to the 2'-position can hinder recognition by the kinase enzymes required for activation [3].

Figure 2: Decision Matrix for selecting 3'-O-protecting groups based on application constraints.

References

-

Pitsch, S., et al. (2001). "Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2'-O-[(Triisopropylsilyl)oxy]methyl (2'-O-TOM)-Protected Phosphoramidites." Helvetica Chimica Acta.

-

Scaringe, S. A., et al. (1998). "Novel RNA Synthesis Method Using 5'-O-Silyl-2'-O-orthoester Protecting Groups." Journal of the American Chemical Society.

-

Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.

-

Reese, C. B., & Trentham, D. R. (1965).[8] "Acyl group migration in ribonucleosides." Tetrahedron Letters.

-

Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron.

Sources

- 1. atdbio.com [atdbio.com]

- 2. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

3'-O-Acetylthymidine in Oncology: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3'-O-Acetylthymidine and its potential applications in the field of oncology. While direct preclinical or clinical data on the anticancer effects of 3'-O-Acetylthymidine are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on thymidine analogues, prodrug strategies, and the enzymatic landscape of cancer cells to build a strong rationale for its investigation as a novel therapeutic agent. We will explore its synthesis, potential mechanisms of action, and provide hypothetical experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of nucleoside analogues in cancer therapy.

Introduction: The Role of Thymidine Analogues in Oncology

Thymidine is a fundamental building block of DNA, and its metabolism is a critical process for cell proliferation. Cancer cells, characterized by their rapid and uncontrolled division, have a high demand for thymidine to support DNA replication. This dependency makes the thymidine synthesis and salvage pathways attractive targets for anticancer therapies.

Nucleoside analogues, which are structurally similar to natural nucleosides, have been a cornerstone of chemotherapy for decades.[1][2][3] These molecules can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. By mimicking natural nucleosides, they can be taken up by cells and incorporated into DNA, or they can inhibit key enzymes involved in nucleotide metabolism.[1][2][3]

Modifications to the sugar moiety or the nucleobase of thymidine have led to the development of a wide range of analogues with diverse mechanisms of action. For instance, halogenated thymidine analogues like 5-bromo-2-deoxyuridine (BrdU) are widely used to label and track dividing cells.[1][2] Other modifications have yielded potent antiviral and anticancer drugs.[1][4]

The Prodrug Concept: Enhancing Specificity and Efficacy

A significant challenge in chemotherapy is the lack of specificity, which often leads to systemic toxicity and severe side effects. Prodrugs are inactive or less active molecules that are converted into their active form at the target site.[5][6][7] This strategy can improve the therapeutic index of a drug by:

-

Increasing bioavailability: Modifying a drug to be more readily absorbed.

-

Enhancing stability: Protecting the drug from premature degradation.

-

Improving solubility: Facilitating formulation and administration.

-

Targeting specific tissues or cells: Designing the prodrug to be activated by enzymes that are overexpressed in cancer cells.[8][9]

O-Acetylation as a Prodrug Strategy

O-acetylation is a common and effective method for creating prodrugs of molecules containing hydroxyl groups.[10] The addition of an acetyl group can increase the lipophilicity of a drug, which can enhance its ability to cross cell membranes.[10] Once inside the cell, the acetyl group can be cleaved by intracellular esterases, releasing the active drug.

Esterases in the Tumor Microenvironment

Esterases are a class of enzymes that hydrolyze esters into an acid and an alcohol. Several types of esterases, such as carboxylesterases (CES), are known to be overexpressed in various cancer types.[8][9][11][12][13] This differential expression provides a molecular basis for tumor-targeted prodrug activation. A prodrug containing an ester linkage can be designed to be stable in the bloodstream but readily hydrolyzed by the high concentration of esterases within cancer cells, leading to a localized release of the cytotoxic agent.[2][6][8][9]

3'-O-Acetylthymidine: A Potential Prodrug for Oncology

Based on the principles outlined above, 3'-O-Acetylthymidine presents itself as a compelling candidate for investigation as an anticancer prodrug. The acetylation at the 3'-hydroxyl position of the deoxyribose sugar could serve as a temporary masking group.

Hypothesized Mechanism of Action:

-

Cellular Uptake: The increased lipophilicity due to the acetyl group may facilitate the passive diffusion of 3'-O-Acetylthymidine across the cell membrane of cancer cells.

-

Esterase-Mediated Activation: Once inside the cancer cell, overexpressed carboxylesterases could hydrolyze the ester bond at the 3' position, releasing thymidine or a closely related analogue.

-

Metabolic Incorporation and/or Inhibition: The released thymidine analogue could then be phosphorylated by thymidine kinase and subsequently incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and cell death. Alternatively, it could inhibit key enzymes in the nucleotide synthesis pathway.

Figure 1: Hypothesized prodrug activation and mechanism of action of 3'-O-Acetylthymidine in cancer cells.

Synthesis and Characterization of 3'-O-Acetylthymidine

The synthesis of 3'-O-Acetylthymidine can be achieved through a straightforward acetylation of thymidine.

Experimental Protocol: Synthesis of 3'-O-Acetylthymidine

-

Materials:

-

Thymidine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

-

-

Procedure:

-

Dissolve thymidine in pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3'-O-Acetylthymidine as a white solid.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

-

Figure 2: General reaction scheme for the synthesis of 3'-O-Acetylthymidine.

Preclinical Evaluation of 3'-O-Acetylthymidine: A Hypothetical Workflow

A systematic preclinical evaluation is necessary to validate the hypothesized anticancer activity of 3'-O-Acetylthymidine.

Experimental Protocol: In Vitro and In Vivo Evaluation

-

Cell Line Selection:

-

Select a panel of cancer cell lines with varying levels of carboxylesterase expression (e.g., high CES2 expressing colorectal or liver cancer cell lines) and a normal, non-cancerous cell line as a control.

-

-

In Vitro Cytotoxicity Assay:

-

Treat the selected cell lines with increasing concentrations of 3'-O-Acetylthymidine.

-

Perform a standard MTT or CellTiter-Glo assay after 48-72 hours to determine the half-maximal inhibitory concentration (IC50) for each cell line.

-

A significantly lower IC50 in high-esterase cancer cells compared to low-esterase or normal cells would support the prodrug hypothesis.

-

-

Enzymatic Hydrolysis Assay:

-

Incubate 3'-O-Acetylthymidine with cell lysates from high and low esterase-expressing cancer cells.

-

Monitor the conversion of 3'-O-Acetylthymidine to thymidine over time using High-Performance Liquid Chromatography (HPLC) to confirm enzymatic activation.

-

-

DNA Incorporation Assay:

-

Treat cancer cells with radiolabeled [³H]-3'-O-Acetylthymidine.

-

Isolate genomic DNA and quantify the amount of incorporated radioactivity to determine if the released thymidine analogue is incorporated into the DNA.

-

-

In Vivo Xenograft Studies:

-

Establish tumor xenografts in immunocompromised mice using a high-esterase expressing cancer cell line.

-

Once tumors reach a palpable size, treat the mice with 3'-O-Acetylthymidine, a vehicle control, and a relevant positive control (e.g., 5-Fluorouracil).

-

Monitor tumor growth over time. A significant reduction in tumor volume in the 3'-O-Acetylthymidine treated group would indicate in vivo efficacy.

-

Conduct toxicity studies by monitoring animal weight, behavior, and performing histological analysis of major organs.

-

Figure 3: A hypothetical preclinical workflow for evaluating the anticancer potential of 3'-O-Acetylthymidine.

Future Directions and Conclusion

The exploration of 3'-O-Acetylthymidine as an anticancer agent is still in its nascent stages. While direct evidence is limited, the foundational principles of prodrug design and the known biology of thymidine analogues provide a strong rationale for its investigation. Future research should focus on:

-

Comprehensive Screening: Evaluating 3'-O-Acetylthymidine against a broad panel of cancer cell lines to identify responsive cancer types.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the activated form of the drug.

-

Combination Therapies: Investigating the potential synergistic effects of 3'-O-Acetylthymidine with other established chemotherapeutic agents or targeted therapies.

-

Development of Analogues: Synthesizing and testing other 3'-O-acylated thymidine derivatives with different ester groups to optimize activation kinetics and efficacy.

References

-

Buck, A. K., et al. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules. [Link]

-

Cheeseman, L. P., et al. (2011). Thymidine analogues for tracking DNA synthesis. PubMed. [Link]

-

Brown, M., & Player, M. R. (2020). Thymidine Phosphorylase in Cancer; Enemy or Friend?. PMC. [Link]

-

Petraccone, L., et al. (2022). Impact of Thymidine Loop Modifications on Telomeric G-Quadruplex Catalytic Systems for Asymmetric Sulfoxidation. MDPI. [Link]

-

Gautier, T., et al. (2020). O-acetylated Gangliosides as Targets for Cancer Immunotherapy. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][14] .... PubMed. [Link]

-

Laizure, S. C., et al. (2017). Human carboxylesterases: a comprehensive review. PMC. [Link]

-

Mehellou, Y., & De Clercq, E. (2016). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. PMC. [Link]

-

Kopeček, J., & Kopečková, P. (2010). Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates. PMC. [Link]

-

Velly, L., et al. (2007). Nucleoside analogue delivery systems in cancer therapy. ResearchGate. [Link]

-

Galmarini, C. M., et al. (2002). Nucleoside analogues and nucleobases in cancer treatment. PubMed. [Link]

-

Rama Suresh, R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. PMC. [Link]

-

Xu, G., et al. (2002). Carboxylesterases Expressed in Human Colon Tumor Tissue and Their Role in CPT-11 Hydrolysis. AACR Journals. [Link]

-

Xu, G., et al. (2002). Human Carboxylesterase 2 Is Commonly Expressed in Tumor Tissue and Is Correlated with Activation of Irinotecan1. AACR Journals. [Link]

-

O'Connor, M., et al. (2017). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

-

Mehellou, Y., & De Clercq, E. (2018). The ProTide Prodrug Technology: Where Next?. ACS Medicinal Chemistry Letters. [Link]

-

Ellims, P. H. (1982). Thymidine as an anticancer agent, alone or in combination. A biochemical appraisal. PubMed. [Link]

-

Wadkins, R. M., et al. (2017). Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan. ResearchGate. [Link]

-

Murmu, N., et al. (2024). 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent. Current Medicinal Chemistry. [Link]

-

Gautier, T., et al. (2020). O-acetylated Gangliosides as Targets for Cancer Immunotherapy. PubMed. [Link]

-

Rama Suresh, R., et al. (2026). (PDF) Prodrug strategies in developing antiviral nucleoside analogs. ResearchGate. [Link]

-

Zhou, P., et al. (2025). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing. [Link]

-

Julien, S., et al. (2020). Role of Sialyl-O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells. MDPI. [Link]

-

Tiz, D. B., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. [Link]

-

Edwards, J. A., et al. (2015). Effect of Cellular Location of Human Carboxylesterase 2 on CPT-11 Hydrolysis and Anticancer Activity. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Cellular Location of Human Carboxylesterase 2 on CPT-11 Hydrolysis and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 3'-O-Acetylthymidine

Abstract & Strategic Overview

The synthesis of 3'-O-acetylthymidine presents a classic challenge in nucleoside chemistry: distinguishing between two hydroxyl groups of varying reactivity. Thymidine contains a primary 5'-hydroxyl (sterically unhindered) and a secondary 3'-hydroxyl (sterically hindered).

Direct acetylation of thymidine using acetic anhydride typically results in kinetic trapping of the 5'-O-acetyl or thermodynamic formation of the 3',5'-di-O-acetyl product. To achieve high-purity 3'-O-acetylthymidine (>98%) required for drug development or metabolic assays, a Protection-Functionalization-Deprotection (PFD) strategy is mandatory.

This protocol utilizes the 4,4'-Dimethoxytrityl (DMTr) moiety to transiently mask the 5'-position. This route is selected over enzymatic methods for its scalability, reproducibility, and rigorous structural certainty.

The Chemical Logic (Causality)

-

Selectivity: DMTr-Cl reacts almost exclusively with the primary 5'-OH due to steric bulk, leaving the 3'-OH free.

-

Orthogonality: The DMTr group is acid-labile, whereas the acetyl group is base-labile. This orthogonality allows us to remove the 5'-protection using mild acid (80% Acetic Acid) without hydrolyzing the newly formed 3'-ester.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway and decision points for this synthesis.

Figure 1: Reaction pathway for the regioselective synthesis of 3'-O-Acetylthymidine via DMTr protection strategy.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

| Reagent | Grade/Purity | Role | Stoichiometry (Eq) |

| Thymidine | >99% (HPLC) | Starting Material | 1.0 |

| DMTr-Cl | >98% | 5'-Protecting Group | 1.2 |

| Pyridine | Anhydrous (<50 ppm H2O) | Solvent/Base | Solvent Vol. |

| Acetic Anhydride | ACS Reagent | Acetylating Agent | 3.0 |

| Acetic Acid | Glacial | Deprotection Reagent | N/A (80% soln) |

| Methanol | HPLC Grade | Quenching/Co-evap | N/A |

Detailed Protocol

Phase 1: 5'-O-Dimethoxytritylation

Objective: Selectively block the 5'-primary hydroxyl.

-

Drying: Co-evaporate Thymidine (10 mmol, 2.42 g) twice with anhydrous pyridine (2 x 15 mL) to remove trace water. Causality: Water competes with Thymidine for DMTr-Cl, forming DMTr-OH impurities.

-

Reaction: Re-dissolve the residue in anhydrous pyridine (25 mL). Add 4,4'-Dimethoxytrityl chloride (DMTr-Cl) (12 mmol, 4.06 g) in three portions over 15 minutes.

-

Incubation: Stir at Room Temperature (RT) for 3–4 hours.

-

Monitoring: Check TLC (DCM/MeOH 95:5). Product (5'-DMTr-T) will have a higher Rf than Thymidine. The DMTr cation stains bright orange upon acid exposure (e.g., HCl fumes).

-

-

Quenching: Add Methanol (2 mL) to quench excess DMTr-Cl. Stir for 10 mins.

-

Workup: Pour into ice-cold saturated NaHCO3 (100 mL). Extract with DCM (3 x 50 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate. Flash chromatography is usually not required if moving immediately to Phase 2; however, for high purity, run a short silica plug (elute with DCM -> 2% MeOH/DCM) containing 0.5% Pyridine (to prevent detritylation on silica).

Phase 2: 3'-O-Acetylation

Objective: Acetylate the remaining 3'-secondary hydroxyl.

-

Reaction: Dissolve the crude 5'-DMTr-Thymidine from Phase 1 in anhydrous pyridine (20 mL).

-

Addition: Add Acetic Anhydride (30 mmol, ~2.8 mL) dropwise.

-

Incubation: Stir at RT for 2–3 hours.

-

Monitoring: TLC (DCM/MeOH 95:5). The starting material (5'-DMTr-T) should disappear. The product (5'-DMTr-3'-Ac-T) moves slightly higher or similar but is distinct.

-

-

Quenching: Cool to 0°C. Add ice-cold water (5 mL) slowly to hydrolyze excess anhydride.

-

Workup: Concentrate under reduced pressure to a syrup. Co-evaporate with Toluene (3x) to remove Pyridine traces. Causality: Pyridine salts can interfere with the subsequent acid deprotection.

Phase 3: 5'-Detritylation

Objective: Remove the DMTr group without hydrolyzing the 3'-acetyl ester.

-

Reaction: Dissolve the syrup from Phase 2 in 80% Acetic Acid (aq) (30 mL).

-

Incubation: Stir at RT for 20–30 minutes.

-

Visual Cue: The solution will turn bright orange/red immediately due to the release of the DMTr carbocation.

-

Critical Control: Do not heat. Do not extend time beyond 1 hour. Prolonged acid exposure can lead to glycosidic bond cleavage (depurination/depyrimidination) or acetyl migration.

-

-

Workup: Concentrate to dryness under high vacuum. The acetic acid must be removed completely.

-

Scavenging: Co-evaporate with Ethanol (3x) to remove residual acetic acid.

-

Purification: The residue contains the product and DMTr-OH (trityl alcohol).

-

Dissolve in minimal DCM.

-

Precipitate into cold Ether or Hexanes (DMTr-OH is soluble in ether; Nucleosides often precipitate).

-

Alternatively, perform Column Chromatography (Silica gel, 0-5% MeOH in DCM). The DMTr-OH elutes first (non-polar); 3'-O-Acetylthymidine elutes later.

-

Quality Control & Validation

Analytical Data Summary

| Parameter | Expected Result | Interpretation |

| TLC (10% MeOH/DCM) | Rf ~ 0.45 | Distinct from Thymidine (Rf ~0.2) and 5'-Ac-T (Rf ~0.5) |

| 1H-NMR (DMSO-d6) | 3'-H Shift | The H3' signal shifts downfield (~5.2 ppm) compared to free thymidine (~4.3 ppm) due to deshielding by the ester. |

| 1H-NMR (DMSO-d6) | 5'-OH Signal | Presence of 5'-OH triplet (exchangeable with D2O) confirms 5'-deprotection. |

| Mass Spec (ESI) | [M+H]+ = 285.1 | Consistent with C12H16N2O6 |

Troubleshooting Guide

-

Issue: Low Yield in Phase 1.

-

Cause: Wet pyridine.

-

Fix: Distill pyridine over CaH2 or use molecular sieves.

-

-

Issue: Presence of Thymidine after Phase 3.

-

Cause: Hydrolysis of the acetyl group during deprotection or workup.

-

Fix: Ensure the acetic acid step is performed at RT. Neutralize any residual acid rapidly during column chromatography.

-

-

Issue: 3' -> 5' Acetyl Migration.

-

Cause: Basic conditions during workup (e.g., leaving in aqueous NaHCO3 too long).

-

Fix: Keep workup rapid and pH neutral/slightly acidic until final isolation.

-

References

-

Beaucage, S. L., & Bergstrom, D. E. (Current Protocols). Protecting Groups for Nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text on DMTr strategies). [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid/base stability of esters and trityls). [Link]

-

PubChem Compound Summary. 3'-O-Acetylthymidine. (For physical property verification). [Link]

Application Note: Precision Preparation of 3'-O-Acetylthymidine Stock Solutions

Introduction & Biological Context

3'-O-Acetylthymidine (CAS: 605-23-2) is a lipophilic derivative of thymidine. In cell culture applications, the acetylation at the 3'-hydroxyl group significantly alters the molecule's transport kinetics compared to native thymidine. While thymidine relies heavily on nucleoside transporters (ENTs/CNTs), the increased lipophilicity of the 3'-O-acetyl ester allows for passive diffusion across the lipid bilayer.

Once intracellular, nonspecific esterases cleave the acetyl group, releasing free thymidine, which is then phosphorylated by Thymidine Kinase 1 (TK1) to enter the nucleotide salvage pathway. This makes 3'-O-Ac-dT a critical tool for studying nucleoside metabolism, bypass mechanisms in transporter-deficient cell lines, and viral replication kinetics.

Critical Technical Challenge: The ester linkage is susceptible to spontaneous hydrolysis in aqueous environments. Therefore, the preparation of aqueous stock solutions is strongly discouraged . This protocol details the preparation of anhydrous master stocks to ensure compound integrity.

Physicochemical Profile

Before beginning reconstitution, verify the compound properties to calculate precise molarity.

| Property | Value | Notes |

| Molecular Weight | 284.27 g/mol | Used for Molarity calculations. |

| Appearance | White crystalline powder | Hygroscopic; store with desiccant. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for Master Stock (>50 mM). |

| Secondary Solvent | Ethanol (Absolute) | Viable alternative, but evaporates faster. |

| Aqueous Solubility | Low / Unstable | Do not store in water or PBS. |

| Storage (Solid) | -20°C | Protect from light and moisture. |

Materials & Equipment

-

Compound: 3'-O-Acetylthymidine (High Purity >98%).

-

Solvent: Sterile, Cell-Culture Grade DMSO (Dimethyl Sulfoxide), Anhydrous (≥99.9%).

-

Filtration: 0.22 µm syringe filters.

-

Critical: Must be PTFE (Polytetrafluoroethylene) or Nylon .

-

Forbidden: Do NOT use Cellulose Acetate (CA) or Polysulfone (PES) with DMSO, as the solvent may degrade the housing or membrane.

-

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid standard polypropylene microfuge tubes for long-term storage of high-concentration DMSO stocks due to potential leaching.

Protocol: Preparation of Master Stock (100 mM)

This protocol describes the preparation of a 100 mM Master Stock in anhydrous DMSO.

Step 1: Mass Calculation

To prepare 5 mL of 100 mM stock:

Step 2: Reconstitution (Anhydrous Environment)

-

Equilibrate the vial of lyophilized 3'-O-Ac-dT to room temperature before opening to prevent condensation (water drives hydrolysis).

-

Weigh approximately 142.1 mg of powder into a sterile amber glass vial.

-

Add 5.0 mL of high-grade anhydrous DMSO.

-

Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

-

Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Step 3: Sterilization & Aliquoting

Warning: Never autoclave this solution. The heat will hydrolyze the ester bond immediately.

-

Pre-wet a 0.22 µm PTFE syringe filter with 100 µL of pure DMSO (discard flow-through).

-

Push the dissolved stock through the filter into a sterile receiver vessel.

-

Aliquot immediately into small volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

-

Seal tightly.

Step 4: Storage

-

Temperature: -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Condition: Protect from light.

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow to prevent degradation.

Figure 1: Critical workflow for 3'-O-Acetylthymidine stock preparation emphasizing solvent and filter compatibility.

Application in Cell Culture

Dilution Strategy

To treat cells, dilute the Master Stock directly into the culture medium immediately prior to use.

-

Target Concentration: Typically 10 µM – 100 µM (Cell line dependent).

-

Vehicle Control: Ensure the final DMSO concentration in the culture dish is <0.5% (v/v) to avoid solvent toxicity.

Example: Preparing 50 µM Working Solution in 10 mL Media

-

Add 5.0 µL of 100 mM Master Stock to 10 mL of pre-warmed media. Vortex immediately.

Cellular Mechanism of Action

Understanding the pathway ensures correct experimental interpretation. 3'-O-Ac-dT acts as a "Trojan Horse," entering via diffusion before metabolic activation.

Figure 2: Metabolic activation pathway. The acetylation allows membrane permeation, followed by intracellular hydrolysis to the active substrate.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation upon dilution | Stock concentration too high or media too cold. | Warm media to 37°C before adding stock. Vortex immediately. |

| Loss of biological activity | Hydrolysis of ester bond. | Check storage age. Ensure stock was not stored in aqueous buffer. Prepare fresh. |

| Filter membrane dissolved | Wrong filter material. | Use PTFE or Nylon. Never use Cellulose Acetate with DMSO. |

| Cytotoxicity in Control | DMSO concentration >0.5%. | Perform a "Vehicle Only" control. If toxic, lower stock concentration to reduce DMSO volume. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69160, 3'-O-Acetylthymidine. Retrieved from [Link]

- Freshney, R. I. (2010).Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. (Standard reference for solvent cytotoxicity limits in culture).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3'-O-Acetylthymidine Synthesis

Welcome to the technical support center for the synthesis of 3'-O-Acetylthymidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical protected nucleoside in their work. Low yield is a common yet solvable issue, and this document provides in-depth, field-proven insights to help you diagnose and resolve the challenges in your synthesis.

3'-O-Acetylthymidine is a pivotal intermediate in the synthesis of oligonucleotides and various antiviral agents.[1][2] The selective acetylation of the 3'-hydroxyl group of thymidine, in the presence of the more sterically accessible 5'-hydroxyl group, is a nuanced process. This guide will walk you through the mechanistic principles, common pitfalls, and robust solutions in a direct question-and-answer format.

Section 1: The Synthesis Pathway - A Mechanistic Overview

The most common method for synthesizing 3'-O-Acetylthymidine involves the reaction of thymidine with an acetylating agent, typically acetic anhydride, in the presence of a base like pyridine.[3] Pyridine often serves as both the solvent and the catalyst.[4][5]

The primary challenge is achieving regioselectivity for the 3'-hydroxyl group over the primary 5'-hydroxyl group. While the 5'-OH is less sterically hindered, reaction conditions can be optimized to favor the formation of the 3'-O-acetylated product. However, several side reactions can occur, leading to a complex product mixture and diminished yield of the desired compound.

dot digraph "Reaction_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12, label="Fig. 1: Synthesis of 3'-O-Acetylthymidine and Potential Side Reactions", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Reactants Thymidine [label="Thymidine"]; Ac2O [label="Acetic Anhydride\n(Ac₂O)", shape=ellipse, fillcolor="#FFFFFF"];

// Products Product_3_O [label="3'-O-Acetylthymidine\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_5_O [label="5'-O-Acetylthymidine\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_di_O [label="3',5'-di-O-Acetylthymidine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_N3 [label="N³-Acetylthymidine\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Arrows Thymidine -> Product_3_O [label="+ Ac₂O / Pyridine\n(Major Pathway)"]; Thymidine -> Product_5_O [label="+ Ac₂O / Pyridine\n(Minor Pathway)"]; Product_3_O -> Product_di_O [label="+ Ac₂O"]; Product_5_O -> Product_di_O [label="+ Ac₂O"]; Thymidine -> Product_N3 [label="+ Ac₂O (Harsh Conditions)"]; }

Caption: Fig. 1: Synthesis of 3'-O-Acetylthymidine and Potential Side Reactions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

Category A: Low or No Product Conversion

Q1: My TLC analysis shows a significant amount of unreacted thymidine, even after the recommended reaction time. What are the likely causes?

A1: This is a classic symptom of incomplete or stalled reaction kinetics. Several factors could be at play:

-

Insufficient Reagent Stoichiometry: The molar ratio of acetic anhydride to thymidine is critical. A common starting point is 1.1 to 1.5 equivalents of acetic anhydride. If too little is used, the reaction will be incomplete.

-

Reagent Quality and Purity:

-

Acetic Anhydride: This reagent is highly susceptible to hydrolysis. Ensure you are using a fresh bottle or one that has been properly stored under anhydrous conditions. The presence of acetic acid from hydrolysis will not only reduce the amount of active acetylating agent but can also alter the reaction environment.[6]

-

Pyridine: The pyridine used should be anhydrous. Water can compete with the hydroxyl groups of thymidine, consuming the acetic anhydride. It's recommended to use pyridine from a freshly opened bottle or to dry it over suitable agents like KOH or CaH₂ followed by distillation.

-

-

Reaction Temperature: Acetylation of thymidine is typically performed at or below room temperature to enhance selectivity. However, if the reaction is sluggish, a slight and carefully controlled increase in temperature (e.g., to 30-40°C) can improve the rate. Be cautious, as higher temperatures can lead to the formation of the diacetylated byproduct.

-

Reaction Time: While standard protocols may suggest a specific duration, it's always best to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, extending the time may not be beneficial and could promote side reactions.

Q2: I am observing no product formation at all. Could my reagents be degraded?

A2: Yes, complete lack of product formation strongly suggests a critical failure in one of the core components of the reaction.

-

Degraded Acetic Anhydride: As mentioned, acetic anhydride readily hydrolyzes to acetic acid. To test for this, you can carefully add a small amount to cold water; a vigorous reaction indicates it is still active.

-

Inhibitors in Starting Material: Ensure your starting thymidine is pure and free from contaminants that could interfere with the reaction.

-

Incorrect Reagent: Double-check that you have used acetic anhydride and not glacial acetic acid, as the latter will not act as an acetylating agent under these conditions.

Category B: Poor Selectivity & Multiple Products

Q1: My crude product shows multiple spots on TLC, including what I suspect is 3',5'-di-O-acetylthymidine. How can I improve 3'-O selectivity?

A1: The formation of multiple products, particularly the di-acetylated species, indicates a loss of regioselectivity. Here’s how to address this:

-

Control the Stoichiometry: This is the most critical factor. Over-acetylation is often a result of using a large excess of acetic anhydride. Carefully measure and use no more than 1.5 equivalents. A good starting point is 1.2 equivalents.

-

Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5°C) can significantly enhance selectivity. The activation energy for the reaction at the less hindered 5'-OH is lower, so reducing the thermal energy of the system favors the kinetically controlled product at the 3'-position.

-

Slow, Controlled Addition: Instead of adding all the acetic anhydride at once, add it dropwise to the solution of thymidine in pyridine over a period of 30-60 minutes while maintaining a low temperature. This keeps the instantaneous concentration of the acetylating agent low, further reducing the likelihood of di-acetylation.

Q2: I have identified the 5'-O-acetyl isomer as a major byproduct. Why is this happening and how can I prevent it?

A2: The 5'-hydroxyl group is a primary alcohol and is generally more reactive than the secondary 3'-hydroxyl group due to less steric hindrance.[7] Formation of the 5'-O-acetyl isomer is therefore a common competing reaction.

-

Mechanism of Selectivity: The preference for 3'-O-acetylation in pyridine is often attributed to the solvation effects of pyridine around the sugar moiety, which can make the 3'-OH more accessible to the acetylating agent.

-

Prevention Strategies: The same strategies for preventing di-acetylation apply here. Lowering the temperature and carefully controlling the stoichiometry of acetic anhydride are the most effective methods to favor the formation of the 3'-O-acetylated product.

Category C: Product Isolation and Purification Issues

Q1: I'm having difficulty separating 3'-O-Acetylthymidine from unreacted thymidine and the diacetylated byproduct using column chromatography. What are the best practices?

A1: Effective purification is key to obtaining a high-purity product. These compounds have similar polarities, making separation challenging but achievable.

-

Choice of Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective for this separation.

-

Mobile Phase Optimization: The choice of eluent is crucial. A gradient elution is often most effective.

-

Start with a less polar solvent system, such as dichloromethane (DCM) with a small percentage of methanol (e.g., 1-2%), to elute the non-polar diacetylated byproduct first.

-

Gradually increase the polarity by increasing the percentage of methanol (e.g., up to 5-7%) to elute the desired 3'-O-Acetylthymidine.

-

Finally, a further increase in methanol concentration will be required to elute the highly polar unreacted thymidine.

-

-

Proper Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling.[8] The crude product should be adsorbed onto a small amount of silica gel and dry-loaded onto the column for better resolution.

-

TLC Monitoring: Use TLC to guide your mobile phase selection before running the column and to analyze the fractions collected during chromatography.

Section 3: Frequently Asked Questions (FAQs)

-

What is the optimal molar ratio of acetic anhydride to thymidine?

-

A ratio of 1.1 to 1.2 equivalents of acetic anhydride per equivalent of thymidine is generally recommended to maximize the yield of the mono-acetylated product while minimizing di-acetylation.

-

-

What is the role of pyridine in this reaction?

-

Pyridine serves multiple functions: it acts as a solvent for the reactants, a base to neutralize the acetic acid byproduct, and as a nucleophilic catalyst that activates the acetic anhydride.[5]

-

-

What are typical reaction times and temperatures?

-